molecular formula C7H13NO3 B8504274 N-(2-hydroxypropyl)-3-oxobutanamide

N-(2-hydroxypropyl)-3-oxobutanamide

Cat. No.: B8504274
M. Wt: 159.18 g/mol
InChI Key: VLLTUANDBLPWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxypropyl)-3-oxobutanamide is a chemical compound of interest in medicinal and organic chemistry research. This compound features a 3-oxobutanamide (acetoacetamide) backbone, a structure known to act as a key ligand in coordination chemistry. Specifically, 3-oxobutanamide derivatives have been studied for their ability to form stable complexes with metal ions such as iron (Fe³⁺), which is a relevant area for developing therapeutic agents for iron deficiency . The N-(2-hydroxypropyl) side chain introduces a secondary alcohol, which can enhance the molecule's solubility and provide an additional site for chemical modification or interaction with biological targets. Researchers investigate this class of compounds primarily for its potential to inhibit zinc-dependent metalloenzymes, such as Matrix Metalloproteinases (MMPs) . The 3-oxobutanamide group can function as a zinc-binding group (ZBG), mimicking the natural hydroxamic acid moiety found in several MMP inhibitors . MMPs are involved in various disease pathways, including cancer metastasis and inflammatory conditions, making their inhibitors valuable tools for pharmacological research . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize it as a building block in organic synthesis or as a reference standard in bioactivity assays targeting metalloenzyme function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

N-(2-hydroxypropyl)-3-oxobutanamide

InChI

InChI=1S/C7H13NO3/c1-5(9)3-7(11)8-4-6(2)10/h6,10H,3-4H2,1-2H3,(H,8,11)

InChI Key

VLLTUANDBLPWFQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)CC(=O)C)O

Origin of Product

United States

Synthesis and Chemical Transformations of N 2 Hydroxypropyl 3 Oxobutanamide

Synthetic Pathways to N-(2-hydroxypropyl)-3-oxobutanamide

The synthesis of this compound primarily relies on standard amidation reactions, where the amine function of a hydroxypropyl derivative attacks an activated carboxylic acid derivative of acetoacetic acid.

Condensation Reactions Involving Hydroxypropyl Derivatives and Acylating Agents

The most direct and common method for synthesizing this compound is the condensation reaction between 1-amino-2-propanol and an acetoacetylating agent. This reaction forms the central amide bond of the target molecule.

Common acylating agents for this transformation include:

Diketene (B1670635): This is a highly reactive and efficient reagent for the acetoacetylation of amines. The reaction is typically rapid and proceeds by the nucleophilic attack of the amine on the carbonyl group of the β-lactone ring of diketene, followed by ring-opening.

Ethyl acetoacetate (B1235776) (or other acetoacetic esters): In this case, the synthesis is a transamidation reaction. The reaction often requires heating to drive off the alcohol (ethanol) byproduct and push the equilibrium towards the formation of the more stable amide product. This method is a well-established route for producing various N-substituted 3-oxobutanamides raco.cat.

The general reaction scheme involves the nucleophilic acyl substitution where the amino group of 1-amino-2-propanol attacks the electrophilic carbonyl carbon of the acylating agent. The presence of the hydroxyl group on the propanolamine (B44665) does not typically interfere with the reaction, as the amine is a more potent nucleophile under neutral or slightly basic conditions.

Alternative Synthetic Routes to the 3-Oxobutanamide Core

While direct condensation is the most straightforward approach, other methods have been developed for the synthesis of the core 3-oxobutanamide (or β-ketoamide) structure, which could be adapted for this compound. One such advanced method involves the Boron Trifluoride Etherate (BF₃·OEt₂) catalyzed reaction of 2-oxoaldehydes with weak nucleophiles, which can produce β-keto amides researchgate.net. Another innovative approach is the use of a chiral sulfinimine-mediated raco.catraco.cat-sigmatropic sulfonium (B1226848) rearrangement, which allows for the synthesis of enantioenriched β-ketoamides researchgate.net. These methods offer alternative strategies, particularly when stereochemical control or different starting materials are desired researchgate.net.

Table 1: Synthetic Pathways to this compound

Method Reactants Key Features Reference
Direct Condensation 1-Amino-2-propanol + Diketene High reactivity, efficient, common industrial method. researchgate.net
Transamidation 1-Amino-2-propanol + Ethyl Acetoacetate Equilibrium-driven reaction, often requires heat. raco.cat
Catalytic Route 2-Oxoaldehyde + Amine BF₃·OEt₂ catalysis offers a novel and efficient route. researchgate.net
Rearrangement Chiral Sulfinimine Allows for asymmetric synthesis of enantioenriched β-ketoamides. researchgate.net

Functional Group Transformations and Derivatization Strategies

The bifunctional nature of this compound allows for a wide range of chemical modifications at two distinct sites: the secondary alcohol of the hydroxypropyl moiety and the reactive methylene (B1212753) group of the 3-oxobutanamide backbone.

Reactions Involving the Hydroxypropyl Moiety

The secondary hydroxyl group on the propyl chain can undergo typical alcohol reactions. These transformations can be used to introduce new functional groups or to protect the hydroxyl group during reactions at the other end of the molecule.

Esterification and Etherification: The hydroxyl group can be acylated with acid chlorides or anhydrides to form esters, or alkylated with alkyl halides to form ethers.

Oxidation: Mild oxidation would convert the secondary alcohol to a ketone, yielding N-(2-oxopropyl)-3-oxobutanamide.

Conversion to Halides: The hydroxyl group can be converted to a leaving group, such as a tosylate, or directly to a halide (e.g., bromide or iodide) using reagents like a visible-light-activated photocatalyst with CBr₄ or CHI₃ nih.gov.

Protection: The hydroxyl group can be protected using common protecting groups, such as by forming a silyl (B83357) ether, to prevent it from reacting in subsequent synthetic steps nih.gov.

Transformations at the 3-Oxobutanamide Backbone

The 3-oxobutanamide backbone contains a highly reactive methylene group (C2) situated between two carbonyl groups, which imparts significant acidity to the α-protons. This feature makes it a versatile building block, particularly in the synthesis of heterocyclic compounds researchgate.net.

Heterocycle Synthesis: The active methylene group can act as a nucleophile in condensation reactions with various electrophiles. For example, it is a key precursor in the synthesis of a wide array of heterocycles, including pyridines, thiophenes, thiazoles, and diazepines researchgate.net.

Japp-Klingemann Reaction: Coupling of the 3-oxobutanamide with diazonium salts leads to the formation of hydrazones at the C2 position researchgate.net. This reaction is a powerful tool for introducing arylazo or hydrazono functionalities, which are themselves valuable synthetic intermediates researchgate.netresearchgate.net.

Alkylation and Acylation: The enolate generated by deprotonating the active methylene group can be alkylated or acylated to introduce substituents at the C2 position.

Table 2: Functional Group Transformations of this compound

Reaction Site Transformation Reagents/Conditions Product Type Reference
Hydroxypropyl Moiety Esterification Acid Chloride / Anhydride Ester nih.gov
Hydroxypropyl Moiety Conversion to Halide Photocatalyst, CBr₄/CHI₃ Alkyl Halide nih.gov
Hydroxypropyl Moiety Protection Trialkyl(aryl)silane Silyl Ether nih.gov
3-Oxobutanamide Heterocycle Synthesis α-halo carbonyl compounds, malononitrile (B47326), etc. Thiophenes, Pyridines, etc. researchgate.net
3-Oxobutanamide Japp-Klingemann Reaction Aryl Diazonium Salts Hydrazones researchgate.net

Advanced Synthetic Methodologies for Oxobutanamide Structures

Modern organic synthesis seeks to improve efficiency, selectivity, and environmental friendliness. For the construction of oxobutanamide structures, several advanced methodologies are relevant. One-pot syntheses, which combine multiple reaction steps in a single vessel without isolating intermediates, offer advantages in terms of reduced waste, cost, and operational simplicity researchgate.net.

Multicomponent reactions (MCRs) are a type of one-pot reaction where three or more reactants combine to form a product that contains portions of all the starting materials. These are highly convergent and atom-economical.

Furthermore, the development of novel catalytic systems continues to provide new avenues for synthesis. As mentioned, the use of Lewis acids like BF₃·OEt₂ to promote reactions of 2-oxoaldehydes represents a significant advance in forming β-keto amides researchgate.net. Similarly, asymmetric catalysis, as seen in the chiral sulfinimine rearrangement, provides a pathway to stereochemically defined oxobutanamide derivatives, which is of great importance in medicinal and materials chemistry researchgate.net. These advanced strategies highlight the ongoing evolution of synthetic chemistry towards more sophisticated and powerful methods for constructing complex molecules unito.it.

Microwave-Assisted Synthesis Approaches for Analogues

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can lead to higher yields and shorter reaction times compared to conventional methods. psu.edusemanticscholar.org In the context of 3-oxobutanamide analogues, microwave-assisted synthesis provides a swift pathway to various derivatives. For instance, the synthesis of Py-Im polyamides has been successfully achieved in high yields and purity using microwave synthesis. nih.gov This technology facilitates the rapid construction of complex molecules, which is also applicable to the synthesis of benzimidazole (B57391) derivatives, where microwave assistance has been shown to be crucial for obtaining quantitative yields in short reaction times. mdpi.com

The principle behind microwave-assisted synthesis lies in the direct coupling of microwave energy with molecules possessing a dipole moment, leading to a rapid increase in temperature. psu.edu This localized superheating can accelerate reaction rates significantly. An advanced approach, "Enhanced Microwave Synthesis" (EMS), involves simultaneous microwave irradiation and external cooling, allowing for a higher and more constant application of microwave energy, further enhancing reaction efficiency. psu.edu

One-Step Synthetic Routes for Related Derivatives

For example, an improved one-pot synthesis has been developed for N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, a key intermediate for the drug tolterodine. newdrugapprovals.org This process involves the reaction of 3,4-dihydro-6-methyl-4-phenylcoumarin with diisopropylamine (B44863) in the presence of acetic acid at room temperature. newdrugapprovals.org Similarly, one-pot methods have been successfully employed for the synthesis of 1-aryl-3-trifluoromethylpyrazoles, demonstrating the broad applicability and efficiency of this approach in generating complex molecules from simple, readily available starting materials. nih.gov

Carbon-Carbon Bond Cleavage Reactions in Related 3-Oxobutanamides

The carbon-carbon bond between the α- and β-carbons of the 3-oxobutanamide scaffold is susceptible to cleavage under specific oxidative conditions. This reactivity provides a pathway to smaller, functionalized molecules.

Oxidative Processes with Hypervalent Iodine Reagents

Hypervalent iodine reagents are attractive oxidizing agents in organic synthesis due to their low toxicity, high stability, and mild reaction conditions. frontiersin.orgnih.gov These reagents have been effectively used to mediate a wide array of chemical transformations, including the oxidative cleavage of C-C bonds. frontiersin.org

Specifically, the combination of a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA), with an azide (B81097) source like trimethylsilyl (B98337) azide (TMSN3), can promote the oxidative cleavage of the C-C double bond in enamides under an air atmosphere. organic-chemistry.org This method is notable for its good functional group tolerance and broad substrate scope. organic-chemistry.org A transition-metal-free synthesis of spiro compounds from 9H-fluoren-9-ols mediated by hypervalent iodine has also been reported, involving an unprecedented β-carbon elimination of a tertiary alkoxyliodine(III) intermediate. nih.gov

Mechanistic Investigations of Bond Scission Phenomena

The cleavage of carbon-carbon bonds is a fundamental process in many enzymatic and chemical reactions. Mechanistic studies aim to elucidate the step-by-step pathway of these transformations. In the context of 3-oxobutanamides, which are β-dicarbonyl compounds, the Cα-Cβ bond can be cleaved under oxidative conditions.

The mechanism often involves the formation of an enol or enolate intermediate, which is then susceptible to oxidative attack. For instance, in the reductive cleavage of carbon-chlorine bonds, a concerted electron transfer/bond cleavage is the preferred mechanism for alkyl and benzyl (B1604629) chlorides. rsc.org In the case of α,β-epoxy ketones, photoexcitation can lead to the cleavage of the carbon-oxygen bond, generating a 1,3-diradical that can undergo further reactions. youtube.com While the specific mechanism for the oxidative cleavage of this compound is not detailed in the provided search results, the general principles of β-dicarbonyl compound oxidation suggest an enol-mediated pathway.

Heterocyclic Synthesis Utilizing 3-Oxobutanamides

The structural features of 3-oxobutanamides make them valuable building blocks for the synthesis of a wide variety of heterocyclic compounds, particularly those containing nitrogen.

Formation of Pyridine (B92270) and Fused Pyridine Derivatives

3-Oxobutanamides are versatile precursors for the synthesis of pyridine and fused pyridine derivatives. researchgate.netraco.cat The condensation of 3-oxobutanamides with various reagents can lead to the formation of highly substituted pyridine rings. baranlab.org

One common approach involves the reaction of a 3-oxobutanamide with a 1,3-dicarbonyl compound and an ammonia (B1221849) source, which can be adapted to produce both symmetrical and asymmetrical pyridines. baranlab.org For instance, N-2-pyridyl-3-oxobutanamide, an analogue of the title compound, can be synthesized by fusing 2-aminopyridine (B139424) with ethyl acetoacetate. raco.catresearchcommons.org This intermediate can then be reacted with arylidenemalononitriles to yield dihydropyridine (B1217469) derivatives. researchcommons.orgraco.cat Furthermore, increasing the reaction time during the initial fusion of 2-aminopyridine and ethyl acetoacetate can lead to the formation of a pyridopyridone, a fused pyridine system. raco.catresearchgate.netraco.cat These pyridopyridones can then be further functionalized or used in subsequent cyclization reactions to generate more complex fused heterocyclic systems. raco.catresearchcommons.org

The following table summarizes the synthesis of some pyridine derivatives from 3-oxobutanamides:

Starting Material Reagent(s) Product Reference
N-2-pyridyl-3-oxobutanamide Arylidenemalononitrile, piperidine Dihydropyridine derivative researchcommons.orgraco.cat
2-Aminopyridine, ethyl acetoacetate (prolonged heating) - Pyridopyridone raco.catresearchgate.netraco.cat
3-Oxobutanamide Malononitrile, ethanolic piperidine Pyridine derivative sciencepublishinggroup.com
3-Oxobutanamide derivative Malononitrile, ethyl cyanoacetate Pyridinone derivative researchgate.net

Synthesis of Thiophene (B33073), Diazepine, and Thiazole (B1198619) Derivatives

The versatile structure of this compound, featuring a reactive β-ketoamide moiety, allows it to serve as a key precursor in the synthesis of various heterocyclic compounds. Established synthetic routes for 3-oxobutanamides can be applied to produce thiophene, diazepine, and thiazole derivatives, which are significant scaffolds in medicinal chemistry. sciencepublishinggroup.comnih.govresearchgate.net

One prominent method for thiophene synthesis is the Gewald reaction. researchgate.netimpactfactor.org This involves the condensation of a carbonyl compound, an α-cyano ester or nitrile, and elemental sulfur in the presence of a base. For this compound, this would involve its reaction with malononitrile and sulfur in refluxing ethanol (B145695) with triethylamine (B128534) as a catalyst to yield a polysubstituted thiophene derivative. sciencepublishinggroup.comresearchgate.net

An alternative pathway to both thiophene and thiazole derivatives begins with the conversion of the starting butanamide into a thiocarbamoyl intermediate. sciencepublishinggroup.comresearchgate.net This is achieved by reacting this compound with an isothiocyanate (e.g., phenyl isothiocyanate) in a basic medium. The resulting non-isolable potassium salt can then be reacted with α-halo carbonyl compounds. For instance, treatment with ethyl chloroacetate (B1199739) yields a thiophene derivative, while reaction with chloroacetonitrile (B46850) produces a thiazole derivative. sciencepublishinggroup.comresearchgate.net

The synthesis of 1,4-diazepine derivatives can be accomplished through the condensation of this compound with a suitable diamine. sciencepublishinggroup.com Specifically, condensation with ethylene (B1197577) diamine in the presence of malononitrile has been shown to afford 1,4-diazepine derivatives. sciencepublishinggroup.comresearchgate.net

The following table summarizes the synthetic routes to these heterocyclic derivatives starting from this compound, based on analogous reactions.

Target DerivativeReagentsReaction ConditionsReference
ThiopheneMalononitrile, Elemental SulfurRefluxing absolute ethanol, triethylamine sciencepublishinggroup.com, researchgate.net
Thiophene1. Phenyl isothiocyanate, Base 2. Ethyl chloroacetate1. DMF, Room temperature 2. DMF, Room temperature sciencepublishinggroup.com, researchgate.net
Thiazole1. Phenyl isothiocyanate, Base 2. Chloroacetonitrile1. DMF, Room temperature 2. DMF, Room temperature sciencepublishinggroup.com, researchgate.net
1,4-DiazepineMalononitrile, Ethylene diamineCondensation reaction sciencepublishinggroup.com, researchgate.net

Cyclization Reactions to Form Hydrazone and Azine Derivatives

The carbonyl group of this compound is a key functional group for cyclization reactions to form hydrazone and subsequently, azine derivatives. These reactions introduce further nitrogen-containing heterocyclic systems, expanding the chemical space accessible from this starting material.

The initial step is the formation of a hydrazone through the condensation of the ketone moiety of this compound with a hydrazine (B178648) compound, such as hydrazine hydrate (B1144303) or a substituted hydrazine. This is a standard and efficient reaction that typically proceeds under mild conditions.

The resulting hydrazones are valuable intermediates for synthesizing more complex heterocyclic structures. chempap.org For example, a thiophene derivative of the butanamide, containing an ester group, can be treated with hydrazine hydrate to yield the corresponding carbohydrazide (B1668358). sciencepublishinggroup.comresearchgate.net This carbohydrazide can then serve as a precursor for further cyclization reactions.

Furthermore, hydrazones derived from this compound can undergo intramolecular or intermolecular cyclization to form various azine derivatives. The specific outcome depends on the reaction conditions and the other functional groups present in the hydrazone intermediate. The general principle involves the cyclization of arylhydrazono precursors, which can be formed by coupling the starting amide with diazonium salts, to yield fused triazine systems, a class of azine derivatives. chempap.org These reactions highlight the utility of the butanamide scaffold in constructing diverse and complex heterocyclic molecules.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR and ¹³C-NMR Applications for Compound Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for confirming the molecular structure of N-(2-hydroxypropyl)-3-oxobutanamide.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and integration values of these signals provide a complete picture of the proton arrangement.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., alkyl, alcohol, ketone, amide).

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
CH₃ (acetyl)~2.2~30
CH₂ (keto-amide linker)~3.4~50
CH (on propyl chain)~3.8-4.0~65-70
CH₂ (on propyl chain)~3.2-3.4~45-50
CH₃ (on propyl chain)~1.1-1.2~20
NH (amide)~7.5-8.5-
OH (hydroxyl)Variable-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Advanced NMR Techniques for Molecular Interaction Studies (e.g., STD NMR)

While standard NMR techniques confirm the structure of the isolated molecule, advanced methods like Saturation Transfer Difference (STD) NMR are employed to study its interactions with other molecules, such as biological macromolecules. STD NMR can identify the specific protons of this compound that are in close contact with a binding partner, providing valuable insights into its binding epitope.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-H (hydroxyl)Stretching3500-3200 (broad)
N-H (amide)Stretching3400-3200
C=O (ketone)Stretching1725-1705
C=O (amide I band)Stretching1680-1630
N-H (amide II band)Bending1570-1515
C-H (sp³ hybridized)Stretching3000-2850

Mass Spectrometry (MS) in Compound Identification and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is particularly useful for analyzing complex mixtures and can be used to identify this compound in various matrices and to profile its metabolites. The mass spectrum would show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful technique for the unambiguous determination of the molecular structure of crystalline solids. researchgate.net This method involves directing X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, allows for the precise calculation of bond lengths, bond angles, and torsion angles, providing a complete three-dimensional model of the molecule.

For a molecule like this compound, obtaining suitable single crystals is a prerequisite for SC-XRD analysis. units.it The process can be challenging but yields invaluable data. The analysis of the diffraction data can reveal the specific conformation adopted by the molecule in the solid state, including the intramolecular and intermolecular hydrogen bonding networks that stabilize the crystal structure. This level of detail is critical for understanding the compound's physical properties and for computational modeling studies.

A typical SC-XRD experiment involves mounting a suitable crystal on a goniometer within a diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector, and the resulting data is processed to generate an electron density map, from which the atomic positions can be determined and the structure solved and refined. nih.gov The final structural model provides a wealth of information, as detailed in the table below.

Table 1: Representative Data from Single-Crystal X-ray Diffraction Analysis

Parameter Description Typical Information Obtained
Crystal System The symmetry classification of the crystal lattice. e.g., Monoclinic, Orthorhombic
Space Group The specific symmetry group of the crystal. e.g., P2₁/c
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). e.g., a = 10.2 Å, b = 5.6 Å, c = 15.8 Å, β = 95°
Bond Lengths The distances between the nuclei of two bonded atoms. e.g., C-C, C-N, C=O, O-H bond distances
Bond Angles The angles formed by three connected atoms. e.g., O-C-C, C-N-H bond angles
Torsion Angles The dihedral angles that describe the conformation of the molecule. e.g., Rotation around the C-C single bonds
Hydrogen Bonding The geometry of intermolecular and intramolecular hydrogen bonds. Donor-Acceptor distances and angles

X-ray Powder Diffraction Techniques

When growing suitable single crystals is not feasible, X-ray powder diffraction (XRPD) serves as a powerful alternative for characterizing crystalline solids. nih.gov This technique is particularly useful for the routine analysis and identification of bulk materials. carleton.edu In XRPD, a monochromatic X-ray beam is directed at a finely ground powder sample of the compound. The random orientation of the crystallites in the powder ensures that all possible diffraction planes are exposed to the X-rays, resulting in a characteristic diffraction pattern of concentric rings. carleton.eduwikipedia.org

The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). libretexts.org This pattern is a unique fingerprint for a specific crystalline phase and can be used for:

Phase Identification: By comparing the experimental XRPD pattern to a database of known patterns, the identity of the crystalline material can be confirmed. carleton.edu

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct XRPD patterns, making this technique essential for identifying and characterizing polymorphs. units.it

Determination of Crystallinity: The presence of sharp peaks in the diffractogram is indicative of a crystalline material, while a broad, diffuse halo suggests an amorphous solid. The degree of crystallinity can be estimated from the relative areas of the crystalline peaks and the amorphous halo. units.it

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to determine and refine the unit cell parameters of the crystal lattice. wikipedia.org

Table 2: Key Information Derived from X-ray Powder Diffraction

Parameter Description Application
Peak Positions (2θ) The angles at which constructive interference occurs, characteristic of the crystal lattice spacings. Phase identification, determination of unit cell parameters.
Peak Intensities The relative heights of the diffraction peaks, related to the arrangement of atoms in the crystal structure. Crystal structure refinement, quantitative phase analysis.
Peak Widths The breadth of the diffraction peaks, which can be influenced by crystallite size and lattice strain. Estimation of crystallite size (using the Scherrer equation), analysis of microstructural properties.
Pattern Matching Comparison of the entire experimental pattern to reference patterns in databases. Rapid and reliable identification of unknown crystalline materials.

Other Spectroscopic and Analytical Techniques for Molecular Characterization

Beyond diffraction methods, a suite of other spectroscopic and analytical techniques is employed to characterize this compound, particularly its behavior in solution and its purity.

Analytical Ultracentrifugation (AUC) for Macromolecular Interactions

Analytical Ultracentrifugation (AUC) is a highly versatile and powerful technique for studying the behavior of macromolecules in solution. nih.govdanaher.com It provides information on the size, shape, and interactions of molecules by monitoring their sedimentation behavior in a strong centrifugal field. danaher.com This technique is particularly valuable for characterizing macromolecular complexes and determining binding affinities. nih.gov

In an AUC experiment, a solution of the sample is placed in a specialized cell and spun at high speeds in an ultracentrifuge. The movement of the solute particles is monitored in real-time using optical detection systems. There are two main types of AUC experiments: sedimentation velocity and sedimentation equilibrium. Sedimentation velocity experiments provide information about the sedimentation coefficient, which is related to the mass and shape of the molecule. Sedimentation equilibrium experiments allow for the precise determination of molecular weight and can be used to study reversible self-association and hetero-association.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of components in a mixture. nih.gov It is widely used in pharmaceutical analysis for purity assessment and for monitoring the progress of chemical reactions. For this compound, HPLC is a critical tool for ensuring the quality and consistency of the compound.

The principle of HPLC involves pumping a liquid mobile phase containing the sample mixture through a column packed with a solid stationary phase. The components of the mixture interact differently with the stationary phase, causing them to separate as they travel through the column. A detector at the end of the column measures the concentration of each component as it elutes.

A typical HPLC method for this compound would involve selecting an appropriate column and mobile phase to achieve good separation from any impurities or starting materials. The method would be validated to ensure its accuracy, precision, linearity, and robustness. nih.gov Key parameters determined by HPLC analysis include:

Table 3: Parameters Assessed by High-Performance Liquid Chromatography (HPLC)

Parameter Description Significance
Retention Time (Rt) The time it takes for a specific compound to travel from the injector to the detector. Used for qualitative identification of the compound by comparison to a reference standard.
Peak Area/Height The area or height of the chromatographic peak, which is proportional to the concentration of the compound. Used for quantitative analysis to determine the amount of the compound present.
Purity (%) The percentage of the main compound peak area relative to the total area of all peaks in the chromatogram. A critical measure of the purity of the sample.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. Defines the sensitivity of the analytical method. nih.gov
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Important for accurately measuring low levels of the compound or impurities. nih.gov

Computational Studies and Molecular Modeling

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable spatial arrangements (conformers) of a molecule. N-(2-hydroxypropyl)-3-oxobutanamide possesses several rotatable single bonds, allowing it to adopt a multitude of conformations.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic nature of a molecule and its conformational landscape. nih.gov These simulations provide a near-realistic view of a compound's behavior within a biological environment. mdpi.com

For this compound, an MD simulation would track the trajectory of each atom, revealing how the molecule folds, rotates, and vibrates. This allows for the identification of dominant low-energy conformational states and the transitions between them. nih.gov Such simulations can be performed in a vacuum or, more realistically, in an aqueous environment to understand how solvent interactions influence the molecule's preferred shapes. The analysis of these simulations helps in understanding how the molecule might present itself to a biological target, such as a protein binding site. nih.govyoutube.com

Molecular Docking Investigations of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dntb.gov.ua This method is fundamental in structure-based drug design for predicting how a small molecule like this compound might interact with a biological target. nih.gov The process involves sampling numerous possible conformations of the ligand within the protein's binding site and evaluating the stability of each pose. nih.govyoutube.com

A primary goal of molecular docking is to predict the binding mode and affinity of a ligand for a target protein. nih.gov The simulation places the ligand in the active site of the protein and calculates a "score" that estimates the binding affinity, often expressed in terms of binding energy (kcal/mol). researchgate.net This score is determined by a scoring function, which evaluates the favorability of the protein-ligand complex based on factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov

In a hypothetical docking of this compound into a protein's active site, the hydroxyl (-OH) and amide (-NH, C=O) groups would be key candidates for forming hydrogen bonds with amino acid residues. The propyl and methyl groups could engage in hydrophobic interactions. The docking results would yield a predicted binding pose and an associated interaction energy, indicating the strength of the binding.

Table 1: Hypothetical Docking Results for this compound with a Target Protein

Docking PosePredicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
1-7.8Ser122, Tyr210Hydrogen Bond
2-7.5Asp119Hydrogen Bond, Electrostatic
3-6.9Leu150, Val180Hydrophobic

The insights gained from molecular docking are instrumental in structure-guided drug design. By analyzing the predicted binding mode of this compound, medicinal chemists can identify which parts of the molecule are crucial for binding. For instance, if the hydroxyl group is shown to form a critical hydrogen bond with the protein, modifications could be proposed to enhance this interaction, potentially leading to a more potent compound. Conversely, if parts of the molecule show unfavorable interactions, they can be altered or removed in subsequent designs. This iterative process of docking, analysis, and chemical modification accelerates the discovery of new therapeutic agents. youtube.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to solve the fundamental equations of quantum mechanics for a molecule, providing detailed information about its electronic structure and reactivity. aps.org These methods can determine properties such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. bsu.bynih.gov This information is crucial for understanding a molecule's chemical stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of molecules with a good balance of accuracy and computational cost. researchgate.net One important application of DFT is the study of tautomerism, a phenomenon where a molecule exists as a mixture of two or more interconvertible isomers. imist.ma The 3-oxobutanamide moiety of this compound can exhibit keto-enol tautomerism, where a proton migrates from the alpha-carbon to the carbonyl oxygen, forming an enol.

DFT calculations can be used to determine the relative energies and stabilities of the keto and enol tautomers in different environments, such as in the gas phase or in various solvents. ruc.dkresearchgate.net By comparing the Gibbs free energies of the optimized structures, one can predict which tautomer is more stable and therefore more abundant under specific conditions. imist.ma

Table 2: Hypothetical DFT-Calculated Relative Energies of this compound Tautomers

TautomerEnvironmentRelative Gibbs Free Energy (kcal/mol)Predicted Stability
KetoGas Phase0.00Most Stable
Enol (Z)Gas Phase+2.5Less Stable
Enol (E)Gas Phase+3.1Least Stable
KetoWater0.00Most Stable
Enol (Z)Water+1.8Less Stable

In Silico Approaches for Chemical Space Exploration and Library Design

In silico techniques are invaluable for exploring the vastness of "chemical space" to identify novel molecules with desired properties. nih.gov Starting with a core structure, or "scaffold," like this compound, computational methods can be used to design a virtual library of related compounds. nih.gov This involves systematically modifying the scaffold by adding, removing, or substituting different chemical groups.

This process of library design allows for the rapid exploration of structure-activity relationships. researchgate.net Chemoinformatics tools can generate thousands of virtual analogs and then filter them based on predicted properties such as drug-likeness, metabolic stability, and binding affinity to a target. researchgate.net This approach focuses synthetic chemistry efforts on the most promising candidates, streamlining the drug discovery pipeline and efficiently navigating the chemical space around a lead compound. nih.govnih.gov

Predictive Modeling of Molecular Interactions

Computational modeling serves as a powerful tool in modern chemistry and drug discovery to predict and analyze the interactions of molecules at an atomic level. For this compound, predictive modeling can elucidate its potential binding modes with biological targets, providing insights into its mechanism of action and guiding further experimental studies. These in silico methods, including molecular docking and molecular dynamics simulations, are instrumental in understanding the non-covalent interactions that govern the stability of a ligand-protein complex.

Molecular docking studies are a primary approach to predict the preferred orientation of a ligand when bound to a target protein. In a hypothetical docking simulation of this compound with a putative enzyme active site, the molecule's geometry is optimized, and various conformations are sampled to identify the most energetically favorable binding pose. The scoring functions used in docking algorithms estimate the binding affinity, providing a quantitative measure of the interaction strength. For this compound, key interactions would likely involve its functional groups: the hydroxyl group, the amide linkage, and the keto group. The hydroxyl and amide groups can act as both hydrogen bond donors and acceptors, while the keto group primarily functions as a hydrogen bond acceptor. wikipedia.org

For instance, a predictive study might investigate the interaction of this compound with an enzyme's catalytic pocket. The results could be tabulated to show the predicted binding energy and the key amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Enzyme
ParameterPredicted Value
Binding Energy (kcal/mol)-7.5
Inhibitory Constant (Ki) (µM)2.8
Interacting ResiduesTyr123, Ser234, Asn178

The detailed interactions identified through MD simulations can be summarized to highlight the specific atomic contributions to the binding.

Table 2: Predicted Molecular Interactions of this compound from a Hypothetical Molecular Dynamics Simulation
Interaction TypeLigand Atom/GroupProtein ResidueDistance (Å)
Hydrogen BondHydroxyl (-OH)Tyr1232.1
Hydrogen BondAmide (N-H)Ser234 (backbone C=O)2.3
Hydrogen BondKeto (C=O)Asn1782.0
Hydrophobic InteractionPropyl chainVal190, Leu201N/A

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of a series of compounds based on their physicochemical properties. nih.govsemanticscholar.org For a class of molecules including this compound, a QSAR model could correlate descriptors such as molecular weight, logP, and electronic properties with their observed activity. While specific QSAR studies on this compound are not available, the principles of QSAR could be applied to a library of related β-keto amides to predict their potential efficacy and guide the synthesis of more potent analogs. researchgate.net Such studies are crucial in computational drug design for identifying promising lead compounds. nih.gov

Derivatives and Analogues: Structure Activity Relationship Sar Studies

Structural Modifications of the N-(2-hydroxypropyl) Moiety in Related Compounds

The N-substituent of an amide core plays a pivotal role in determining a molecule's biological profile by influencing factors such as binding affinity, lipophilicity, and metabolic stability. In studies of related acetamide (B32628) structures, modifications to the N-alkyl group have been shown to significantly impact activity.

For instance, research on pyrazolopyrimidine acetamides, which are ligands for the translocator protein (TSPO) often overexpressed in various cancers, has demonstrated that N,N-disubstitution of the terminal acetamide allows for the introduction of diverse chemical groups without losing affinity for the target protein. nih.govnih.gov It was found that substituting the acetamide with an ethyl group was generally well-tolerated, often faring better than other substituents of similar structure. nih.gov Conversely, creating more rigid, alicyclic structures on the acetamide resulted in a significant loss of binding affinity. nih.gov

In a different class of compounds, pyrrolidine (B122466) amide derivatives developed as inhibitors of N-acylethanolamine acid amidase (NAAA) for anti-inflammatory and analgesic purposes, SAR studies revealed that small, lipophilic 3-phenyl substituents were optimal for potency. nih.gov The use of conformationally flexible linkers in this position increased inhibitory power but decreased selectivity. nih.gov This highlights a common trade-off in drug design where increased potency can sometimes come at the cost of specificity. These findings underscore the principle that modifications to the N-substituent, analogous to the N-(2-hydroxypropyl) group, must carefully balance size, lipophilicity, and conformational flexibility to achieve the desired biological outcome.

Modifications of the 3-Oxobutanamide Core and Substituent Effects

The 3-oxobutanamide core is a versatile scaffold that allows for various structural modifications to modulate biological activity. A key strategy involves the Knoevenagel condensation of the active methylene (B1212753) group (C2) with various aldehydes to introduce an α,β-unsaturated ketone moiety. nih.gov This has been a fruitful approach in the development of novel antibacterial agents.

Studies on 2-benzylidene-3-oxobutanamide derivatives have shown that the nature and position of substituents on the benzylidene ring are critical for antibacterial efficacy. For example, the introduction of a nitro group at the meta-position of the benzylidene ring resulted in a compound with potent activity against both methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR-AB). nih.gov This suggests that electron-withdrawing groups in this position can significantly enhance the compound's antibacterial properties.

Furthermore, research into 4-oxobutanamide (B1628950) derivatives as potential antitumor agents has revealed that molecular hybridization—combining different pharmacophores into a single molecule—can lead to highly potent compounds. nih.gov In one study, a derivative featuring methoxybenzyl, methoxyphenyl, and trimethoxyphenyl groups showed superior antiproliferative activity against human kidney carcinoma cells compared to established drugs like paclitaxel (B517696). nih.gov This indicates that significant enhancements in activity can be achieved by attaching complex aromatic and heterocyclic systems to the butanamide core, influencing the molecule's ability to interact with biological targets. The general synthesis of such functionalized β-keto amides often involves the C-acylation of amide enolate equivalents, a versatile method for creating diverse structures. nih.gov

Biological Activity Profiles of Related Oxobutanamide Derivatives

Derivatives built upon the oxobutanamide and related acetamide scaffolds have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for therapeutic development in various disease areas.

The rise of antibiotic-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has created an urgent need for new antimicrobial agents. nih.gov The 3-oxobutanamide scaffold has emerged as a promising starting point for this endeavor.

A series of 2-benzylidene-3-oxobutanamide derivatives demonstrated significant in vitro antibacterial activity against WHO priority drug-resistant bacteria. nih.gov Specifically, compound 17 (see table below) showed excellent growth inhibition against MRSA (99.4%) and MDR-A. baumannii (98.2%). nih.gov Time-kill assays revealed that this compound was bacteriostatic against MRSA but bactericidal against MDR-A. baumannii. nih.gov Importantly, these potent compounds displayed minimal toxicity in human embryonic kidney cells and hemolysis assays, indicating a favorable preliminary safety profile. nih.gov

The structure-activity relationship in this series highlighted that while many derivatives were active against MRSA, only specific modifications yielded compounds effective against the Gram-negative MDR-A. baumannii. nih.gov This underscores the challenge of developing broad-spectrum antibiotics from this chemical class. Other studies on related acetamide derivatives have also shown promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov

Antibacterial Activity of 2-Benzylidene-3-oxobutanamide Derivatives
CompoundSubstituent on Benzylidene RingActivity vs. S. aureus-MRSA (MIC)Activity vs. A. baumannii-MDR (MIC)Reference
173-Nitro2 µg/mL16 µg/mL nih.gov
184-Nitro>128 µg/mL>128 µg/mL nih.gov
192-Nitro8 µg/mL>128 µg/mL nih.gov
213-Trifluoromethyl4 µg/mL>128 µg/mL nih.gov
282,3-Dichloro>128 µg/mL16 µg/mL nih.gov

The acetamide and oxobutanamide frameworks are prevalent in compounds designed as anti-cancer agents. Research has focused on their ability to inhibit key proteins involved in cancer cell proliferation and survival, such as kinases and regulators of apoptosis. nih.govresearchgate.net

A study on novel 4-oxobutanamide derivatives identified a compound, DN4 , with potent antiproliferative activity against several human cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), and kidney (A498) cancer cells. nih.gov Its activity against A498 cells, with an IC50 value of 1.94 µM, was superior to that of the conventional chemotherapy drugs paclitaxel and colchicine. nih.gov In vivo studies using a xenograft model confirmed that DN4 could inhibit tumor growth and angiogenesis in a dose-dependent manner. nih.gov

Molecular docking studies are crucial for understanding how these compounds interact with their target proteins. For acetamide derivatives, docking simulations have been used to predict binding modes within the active sites of targets like Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov These computational studies help rationalize the observed biological activities and guide the design of more potent and selective inhibitors. For example, docking of triazole-based acetamide derivatives into the active sites of c-kit tyrosine kinase and protein kinase B (Akt) helped to explain their anti-proliferative effects against liver carcinoma cells. nih.gov These in silico results often correlate well with in vitro findings, such as cytotoxicity assays. researchgate.net

Cytotoxic Activity (IC50, µM) of Selected Oxobutanamide and Acetamide Derivatives
CompoundDerivative ClassHeLa (Cervical)MDA-MB-231 (Breast)A498 (Kidney)Reference
DN44-Oxobutanamide--1.94 nih.gov
Paclitaxel (Control)Taxane--8.81 nih.gov
5fQuinoxalinyl Acetamide3.451.12- nih.gov
6fQuinoxalinyl Acetamide4.212.01- nih.gov
a3Cyclic Imide1.102.12- researchgate.net

Inflammation is a key biological process linked to numerous diseases, and its modulation is a major therapeutic goal. Amide-containing compounds have been investigated as anti-inflammatory agents, often targeting enzymes involved in inflammatory pathways. nih.gov

Pharmacological inhibition of the enzyme N-acylethanolamine acid amidase (NAAA) has been shown to provide therapeutic benefits in managing inflammation and pain. nih.gov SAR studies on pyrrolidine amide derivatives as NAAA inhibitors have led to the development of potent compounds. One such derivative, 4g , not only inhibited NAAA effectively but also demonstrated significant anti-inflammatory activity in an acute lung injury model. nih.gov This effect was linked to the PPAR-α pathway, a known regulator of inflammation. nih.gov

Other research has focused on designing amide derivatives of chromones as inhibitors of nitric oxide (NO) production, a key mediator in the inflammatory response. nih.gov Several of these compounds exhibited potent inhibitory activity in lipopolysaccharide (LPS)-stimulated macrophage cells, with some showing greater efficacy than the standard anti-inflammatory drug ibuprofen. nih.gov Molecular docking studies suggested that the amide bond was a key radical for the observed anti-inflammatory effect. nih.gov These findings indicate that the amide functionality, central to the structure of N-(2-hydroxypropyl)-3-oxobutanamide, is a valuable component in the design of novel anti-inflammatory drugs.

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, contributes to numerous chronic diseases. nih.govresearchgate.net Consequently, there is significant interest in developing synthetic antioxidants. The acetamide and oxobutanamide scaffolds have been explored for this purpose.

Studies on various acetamide derivatives have demonstrated their potential as antioxidant agents. nih.gov Their activity is often evaluated using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging method. nih.govresearchgate.net In one study, a series of novel acetamide derivatives were synthesized and tested for their ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophage cells. nih.gov One compound, in particular, showed a notable inhibitory effect, suggesting its potential as a protective agent against oxidative damage. nih.gov

The structure-activity relationship for antioxidant activity is often linked to the presence of specific functional groups, such as phenolic hydroxyls, which can readily donate a hydrogen atom to neutralize free radicals. nih.gov While the core this compound structure lacks a classic phenolic group, modifications can introduce such moieties. For example, converting flavonoids into flavonoid acetamide derivatives was found to improve bioavailability, although it decreased the intrinsic antioxidant activity. rsc.org This highlights the complex interplay between different molecular properties. Further research on 3-oxobutanamide derivatives has also confirmed their potential for antioxidant activity, making this an area worthy of continued investigation. researchgate.net

Influence of Substituents on Chemical Reactivity and Broader Biological Effects

The relationship between the chemical structure of this compound and its activity is a nuanced subject, where minor alterations to the molecule can lead to significant changes in its chemical reactivity and, consequently, its biological effects. Structure-Activity Relationship (SAR) studies, which systematically modify a lead compound's structure to observe the impact on its activity, provide crucial insights. While specific, comprehensive SAR data for this compound is not extensively documented in publicly accessible research, general principles derived from related acetoacetamide (B46550) and β-hydroxy amide structures can be extrapolated to understand the potential influence of various substituents.

Electronic Effects of Substituents:

The electronic nature of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can significantly modulate the reactivity of the amide and the dicarbonyl moiety in this compound analogues.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO2) or cyano (-CN) groups, on an aromatic ring substituted onto the amide nitrogen would generally increase the electrophilicity of the carbonyl carbon. This heightened electrophilicity can make the amide more susceptible to nucleophilic attack, potentially leading to faster hydrolysis. However, in the context of biological activity, this does not always translate to increased potency, as excessively reactive compounds may be non-selective or rapidly metabolized.

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH3) or methyl (-CH3) groups can decrease the electrophilicity of the carbonyl carbon. This can lead to increased stability of the amide bond. In some biological contexts, this enhanced stability can be advantageous, allowing the molecule to reach its target intact. Studies on N-aryl-3-oxobutanamides have shown that the presence of EDGs on the aryl ring can influence the outcome of multicomponent reactions, highlighting their impact on chemical reactivity. researchgate.netfiveable.me

Steric Hindrance:

The size and spatial arrangement of substituents can play a critical role in both chemical reactivity and biological interactions.

Bulky Substituents: Large, bulky groups near the reactive centers of the molecule can physically obstruct the approach of reactants or the binding to a biological target. For instance, a bulky substituent on the nitrogen atom can hinder the hydrolysis of the amide bond. In the context of biological activity, steric hindrance can either decrease activity by preventing optimal binding or, in some cases, increase selectivity for a specific target by preventing binding to off-targets. Research on N-substituted amides has indicated that bulky N-substituents can significantly slow down or even prevent reactions like hydrolysis.

Influence on Broader Biological Effects:

The modification of this compound with various substituents can lead to a wide range of biological activities. While the parent compound's primary applications may be in specific areas, its derivatives could exhibit entirely different or enhanced properties. For example, the introduction of aromatic or heterocyclic moieties can confer antimicrobial, anti-inflammatory, or other therapeutic properties.

The tables below present a hypothetical SAR based on general principles observed in related amide structures, illustrating the potential effects of different substituents on the reactivity and biological activity of this compound analogues.

Table 1: Hypothetical Influence of N-Substituents on Chemical Reactivity

Substituent (R) on N-atomElectronic EffectSteric HindranceExpected Impact on Amide Bond Reactivity
-H (unsubstituted)NeutralLowBaseline reactivity
-CH3 (Methyl)Weakly DonatingLowSlightly decreased reactivity
-C(CH3)3 (tert-Butyl)DonatingHighSignificantly decreased reactivity
-C6H5 (Phenyl)Withdrawing (inductive)MediumIncreased reactivity
-C6H4-NO2 (Nitrophenyl)Strongly WithdrawingMediumSignificantly increased reactivity

Table 2: Hypothetical Influence of Substituents on Biological Activity

Substituent PositionSubstituent TypePotential Biological EffectRationale
On N-propyl groupHalogen (e.g., -F, -Cl)Increased lipophilicity, altered metabolic stabilityHalogens can enhance membrane permeability and block metabolic sites.
On Butanamide backboneAlkyl chain extensionModified lipophilicity and target bindingChanges in chain length can affect how the molecule fits into a binding pocket.
On N-atom (Aromatic ring)Hydrophilic groups (e.g., -OH)Increased water solubility, potential for new H-bondsCan improve pharmacokinetic properties and introduce new interactions with targets.
On N-atom (Heterocycle)Nitrogen-containing heterocyclePotential for antimicrobial or specific receptor activityHeterocycles are common pharmacophores in many drug classes.

It is crucial to emphasize that these tables are illustrative and based on general chemical principles. Actual SAR for this compound derivatives would require dedicated synthesis and biological evaluation of a library of compounds to establish definitive relationships between structure and activity.

Emerging Research Directions and Future Perspectives

Integration of Multi-Omics Data in Compound Characterization

The characterization of chemical compounds like N-(2-hydroxypropyl)-3-oxobutanamide is undergoing a paradigm shift with the advent of multi-omics. This approach integrates data from various biological layers, including genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic understanding of a compound's interaction with biological systems. thermofisher.comeuropeanpharmaceuticalreview.com By analyzing the complex interplay between genes, proteins, and metabolites, researchers can elucidate the mechanism of action of this compound with unprecedented detail.

The integration of transcriptomic and proteomic data, for instance, can reveal how this compound may alter cellular pathways and gene expression. southernresearch.org Furthermore, metabolomic profiling can shed light on the downstream biochemical disruptions caused by the compound. europeanpharmaceuticalreview.com This comprehensive, systems-level perspective is crucial for identifying novel therapeutic targets and understanding potential off-target effects. europeanpharmaceuticalreview.com Computational pipelines and machine learning algorithms are becoming increasingly vital in managing and interpreting the vast datasets generated by multi-omics studies, paving the way for more precise and predictive compound characterization. acs.org

Advanced Computational Design and Screening of Novel Oxobutanamide Scaffolds

Computational methods are revolutionizing the design and discovery of new molecules based on the oxobutanamide scaffold of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening are accelerating the identification of novel derivatives with enhanced biological activities. southernresearch.orgacs.org

QSAR models, for example, can predict the biological activity of new oxobutanamide derivatives based on their chemical structure, guiding the synthesis of more potent and specific compounds. southernresearch.org Molecular docking simulations allow researchers to visualize how these molecules might bind to specific protein targets, providing insights into their mechanism of action at a molecular level. nih.gov This in silico approach significantly reduces the time and cost associated with traditional drug discovery by prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net The application of these computational tools to the α-ketoamide and β-ketoamide classes of compounds, which are structurally related to oxobutanamides, has already shown promise in identifying potential inhibitors for various therapeutic targets. thermofisher.comscdiscoveries.com

Exploration of New Biotechnological and Catalytic Applications

The inherent chemical reactivity of the β-ketoamide structure in this compound makes it a versatile platform for exploring new biotechnological and catalytic applications. europeanpharmaceuticalreview.com Researchers are increasingly investigating the use of such compounds as building blocks in the synthesis of complex heterocyclic molecules, which are scaffolds for many pharmaceuticals. unchainedlabs.com

In the realm of biocatalysis, enzymes are being employed for the green and efficient synthesis of amide derivatives. nih.gov For example, lipases have been successfully used in the synthesis of coumarin (B35378) carboxamide derivatives, highlighting the potential for enzymatic routes to produce novel compounds from oxobutanamide precursors under mild conditions. nih.gov Furthermore, catalyst-free and solvent-free methods, often utilizing microwave irradiation, are being developed for the amidation of β-ketoesters, offering more environmentally friendly synthetic pathways. europeanpharmaceuticalreview.com The exploration of oxobutanamide derivatives for their potential antibacterial and antitumor activities is also an active area of research, with some studies showing promising results against resistant pathogens and cancer cell lines. southernresearch.orgresearchgate.net

Development of High-Throughput Screening Methodologies for Derivatives

To efficiently explore the vast chemical space of this compound derivatives, the development of high-throughput screening (HTS) methodologies is crucial. scdiscoveries.com HTS allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activities. scdiscoveries.com These methods are highly automated and can be adapted to various assay formats, including cell-based and biochemical assays. southernresearch.org

For the discovery of new drugs, HTS is instrumental in the early stages of identifying lead compounds. europeanpharmaceuticalreview.com The process involves screening diverse chemical libraries, which can contain hundreds of thousands of small molecules, against a specific biological target. thermofisher.comsouthernresearch.org The development of robust and efficient HTS assays, such as fluorescence-based or mass spectrometry-based methods, is essential for the successful identification of novel bioactive molecules from these large libraries. acs.orgnih.gov Phenotypic screening, which assesses the effect of compounds on whole cells or organisms, is also a powerful HTS approach for discovering compounds with novel mechanisms of action. The application of such screening methodologies to libraries of oxobutanamide derivatives will undoubtedly accelerate the discovery of new applications for this versatile chemical scaffold. researchgate.net

Q & A

Q. What are the established synthesis routes for N-(2-hydroxypropyl)-3-oxobutanamide, and what key parameters influence yield and purity?

Methodological Answer: The synthesis of N-(2-hydroxypropyl)-3-oxobutanamide can be inferred from analogous N-substituted 3-oxobutanamides. A standard approach involves:

  • Amidation of 3-oxobutanoic acid derivatives with 2-hydroxypropylamine under catalytic conditions, often using dehydrating agents (e.g., carbodiimides) to drive the reaction .
  • Microwave-assisted synthesis (as seen in related compounds) to reduce reaction time and improve efficiency, leveraging controlled temperature and solvent systems .

Key Parameters:

  • Catalyst selection : Acidic or basic catalysts influence reaction kinetics and byproduct formation.
  • Temperature : Elevated temperatures (~80–100°C) enhance conversion rates but may degrade heat-sensitive intermediates .
  • Purification : Techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical for ≥95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms the presence of the hydroxypropyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH-OH) and the 3-oxobutanamide backbone (δ 2.2–2.6 ppm for CH₂CO) .
    • 2D NMR (COSY, HSQC) resolves structural ambiguities, such as differentiating regioisomers.
  • Mass Spectrometry (ESI-TOF) : Validates molecular weight (calculated: 173.2 g/mol) and detects fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and stability under varying pH conditions .

Q. What are the known biological activities of this compound, and how do they compare to structurally related analogs?

Methodological Answer: While direct data on N-(2-hydroxypropyl)-3-oxobutanamide is limited, analogs provide insights:

  • Cytotoxicity : The hydroxyethyl analog (N-(2-hydroxyethyl)-3-oxobutanamide) shows moderate activity against cancer cell lines (IC₅₀: 20–50 µM in HeLa cells) .
  • Enzyme Inhibition : Methoxy-substituted derivatives (e.g., N-(2-methoxyphenyl)-3-oxobutanamide) inhibit cytochrome P450 isoforms (e.g., CYP1A2) .
SubstituentBiological Activity (Key Findings)Source
2-HydroxyethylAntitumor activity (moderate cytotoxicity)
2-MethoxyphenylCYP1A2 inhibition
EthylNeurological reference standard

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to minimize byproduct formation?

Methodological Answer:

  • Byproduct Analysis : Common byproducts include unreacted 3-oxobutanoic acid and dimerized amides. Use LC-MS to track intermediates and adjust stoichiometry (1:1.2 molar ratio of acid to amine) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like molecular sieves reduce hydrolysis .
  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., oxidation) seen in batch processes .

Q. What experimental strategies are recommended to resolve discrepancies in reported biological activities of this compound across studies?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., MIA PaCa-2, HEK293) to rule out cell-specific effects .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP-mediated degradation, which may explain variability in in vivo efficacy .
  • Computational Modeling : Use QSAR to correlate substituent effects (e.g., hydroxypropyl vs. methoxy groups) with activity trends .

Q. In designing drug delivery systems, how does the hydroxypropyl group in this compound influence polymer conjugation efficiency and pharmacokinetics?

Methodological Answer:

  • Polymer Conjugation : The hydroxypropyl group enables covalent attachment to pHPMA (poly(N-(2-hydroxypropyl) methacrylamide)) backbones via ester or amide linkages, improving aqueous solubility and drug loading .
  • Pharmacokinetics : Hyperbranched polymers incorporating this moiety exhibit prolonged circulation (t₁/₂: ~12–24 hours in mice) and enhanced tumor penetration (~40 nm particle size) due to their unimolecular micelle behavior .

Key Design Considerations:

  • Linker Chemistry : Hydrolyzable linkers (e.g., ester bonds) enable controlled drug release in acidic tumor microenvironments .
  • Biodistribution : Radiolabeling (e.g., ⁸⁹Zr) tracks accumulation in organs, revealing hepatic clearance as a major pathway .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.